molecular formula C17H14N2S B5828605 2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B5828605
M. Wt: 278.4 g/mol
InChI Key: AHUGRPRBBLPQIN-UHFFFAOYSA-N
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Description

2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C17H14N2S and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.08776963 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, new synthetic routes could be explored to expand the range of available derivatives .

Mechanism of Action

Target of Action

The primary targets of 2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole are cancer cells, particularly kidney cancer cells . The compound has shown a moderate ability to suppress the growth of these cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Mode of Action

It is known that the outcome of this interaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Biochemical Pathways

It is known that the compound has a broad range of pharmaceutical applications as an anticancer and antiviral drug, antioxidant, immunomodulatory, and tuberculostatic agent . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Pharmacokinetics

It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of the growth of kidney cancer cells . The compound has a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Biochemical Analysis

Biochemical Properties

2,3-Diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the structure of the starting bromo ketone . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . It has been found to have diverse biological activities, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. The product was formed upon heating the reagent mixture in PhH for 2–4 hours, and the type of product depended on the structure of the starting reagents .

Properties

IUPAC Name

2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)20-17-18-11-12-19(15)17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGRPRBBLPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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